Disperse Orange 1 Disperse Orange 1 Disperse Orange 1 is an azo dye characterized by one or more -N≡N- (azo) groups attached to aromatic systems and is primarily used for coloring purposes. Azo dyes are known to have an adverse impact on human and environmental health.
DO1, also known as Disperse Orange 1, is an anti-amyloid agent which potently delays both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides.
Brand Name: Vulcanchem
CAS No.: 2581-69-3
VCID: VC0526467
InChI: InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H
SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol

Disperse Orange 1

CAS No.: 2581-69-3

Cat. No.: VC0526467

Molecular Formula: C18H14N4O2

Molecular Weight: 318.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Disperse Orange 1 - 2581-69-3

Specification

CAS No. 2581-69-3
Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
IUPAC Name 4-[(4-nitrophenyl)diazenyl]-N-phenylaniline
Standard InChI InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H
Standard InChI Key YFVXLROHJBSEDW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Disperse Orange 1 (CAS 2581-69-3) belongs to the azo dye family, characterized by the presence of the -N=N- chromophore. Its molecular formula is C₁₈H₁₄N₄O₂, with a molecular weight of 318.33 g/mol . The compound exists as a brownish powder at room temperature, with a density of 1.24 g/cm³ and a melting point of 160°C .

Key Structural Attributes:

  • Azo linkage: The -N=N- group between two aromatic rings is responsible for its intense orange color.

  • Nitro substituent: A nitro (-NO₂) group at the para position of one benzene ring enhances electron withdrawal, stabilizing the dye structure .

  • Diaryl amine: The N-phenylaniline moiety contributes to its planar geometry, facilitating π-π stacking interactions in aggregated states .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular Weight318.33 g/mol
Density1.24 g/cm³
Melting Point160°C
Boiling Point535°C at 760 mmHg
λmax (Absorbance)439 nm (in ethanol)
LogP (Octanol-Water)6.35

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Disperse Orange 1 is synthesized via a two-step diazotization-coupling reaction:

  • Diazotization: 4-Nitroaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt .

  • Coupling: The diazonium salt couples with N-phenylaniline in an alkaline medium (pH 8–10) to yield the final azo compound .

Reaction Conditions:

  • Temperature: 0–5°C (diazotization); 25–30°C (coupling)

  • Solvent: Aqueous HCl/NaOH mixture

  • Yield: ~75% under optimized conditions

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Post-synthesis purification involves:

  • Recrystallization: Using ethanol/water mixtures to remove unreacted precursors.

  • Chromatography: Silica gel columns for isolating high-purity batches (>98%) .

Physicochemical Properties and Stability

Spectral Characteristics

  • UV-Vis Spectroscopy: Exhibits strong absorption at 439 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions in the azo chromophore .

  • Fluorescence: Weak emission at 580 nm (quantum yield Φ < 0.01), attributed to non-radiative decay pathways .

Thermal and Photochemical Behavior

  • Thermal Stability: Decomposes above 277°C (flash point), releasing nitrogen oxides (NOₓ) .

  • Photoisomerization: Undergoes reversible trans↔cis isomerization under UV/visible light, with a thermal relaxation half-life of 15–30 minutes in organic solvents .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)3.18
Ethanol0.92
Water<0.01
Chloroform1.45

Biological Activity and Toxicology

Cytotoxicity in Hepatic Systems

In vitro studies using HepG2 cells revealed dose- and time-dependent toxicity:

  • Mitochondrial Dysfunction: 72-hour exposure to 10 µM Disperse Orange 1 reduced mitochondrial activity by 30% (MTT assay) .

  • Apoptosis Induction: Activated caspase-3/7 pathways at concentrations ≥4 µg/mL .

Table 3: Hepatotoxicity in HepG2 Cells

Exposure Time (h)Viability (%)IC₅₀ (µM)
2495>100
489085
727050

Genotoxicity and Mutagenicity

  • DNA Damage: Comet assays showed significant DNA strand breaks at 0.2–4.0 µg/mL .

  • Frameshift Mutations: Positive responses in Salmonella typhimurium strains TA98 and YG1041, indicating nitroreductase-dependent mutagenicity .

Anti-Amyloid Activity

At substoichiometric concentrations (0.1–1 µM), Disperse Orange 1 inhibits Aβ42 fibrillization by:

  • Disrupting β-sheet stacking via π-π interactions.

  • Reducing fibril seeding capacity by 60–80% (Thioflavin T assay) .

Environmental Impact and Degradation

Persistence in Aquatic Systems

  • Wastewater Load: 10–15% of dye input enters effluents due to incomplete fixation during textile processing .

  • Biodegradation: Resistant to aerobic treatment but undergoes anaerobic cleavage to aromatic amines (e.g., 4-nitroaniline) .

Table 4: Environmental Fate Parameters

ParameterValue
Biodegradation Half-life>60 days (aerobic)
BCF (Bioaccumulation)350 L/kg
Photodegradation Half-life8–12 hours

Ecotoxicology

  • Daphnia magna: 48-hour EC₅₀ = 12 mg/L .

  • Algal Growth Inhibition: 72-hour EC₅₀ = 8 mg/L (Chlorella vulgaris) .

Industrial and Emerging Applications

Textile Dyeing

  • Fiber Affinity: High substantivity for polyester (K/S = 8.2 at 1% owf) due to hydrophobic interactions .

  • Fastness Properties:

    • Light Fastness: 4–5 (ISO 105-B02)

    • Wash Fastness: 4–5 (ISO 105-C06)

Photodynamic Materials

  • Optical Switches: Cis-trans isomerization enables use in molecular switches with response times <1 ms .

  • Nonlinear Optics: Third-order susceptibility χ⁽³⁾ = 2.1 × 10⁻¹² esu (Z-scan technique) .

Biomedical Research

  • Amyloid Imaging: Selective binding to Aβ plaques (Kd = 0.8 µM) for Alzheimer’s disease diagnostics .

  • Antimicrobial Coatings: Incorporated into polymers to inhibit biofilm formation (75% reduction in E. coli) .

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